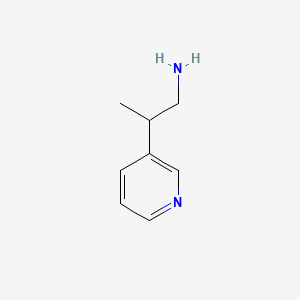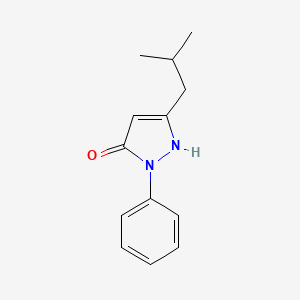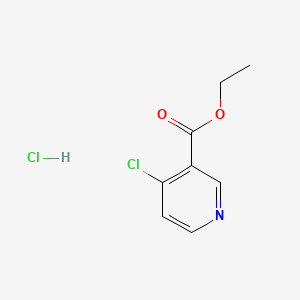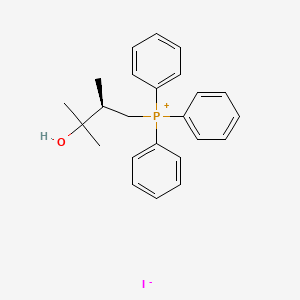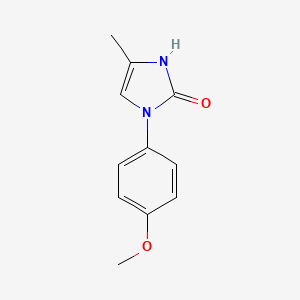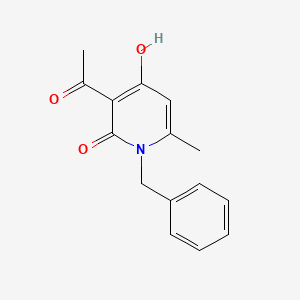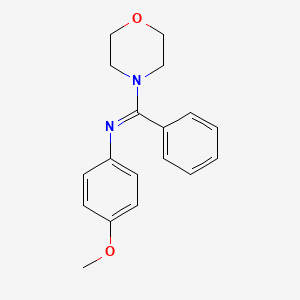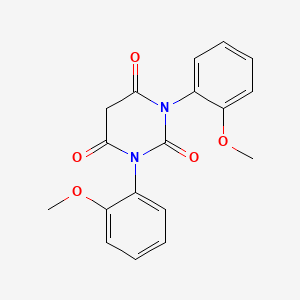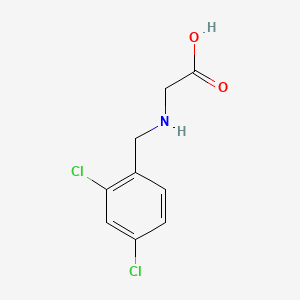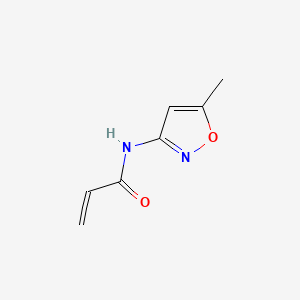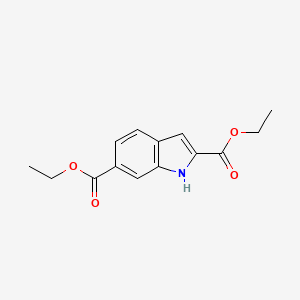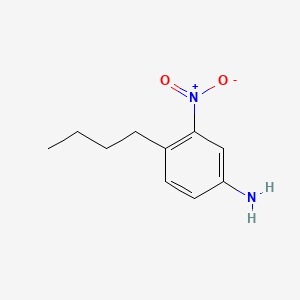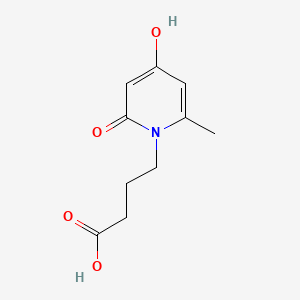
4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound’s name suggests that it is an organic compound, specifically a carboxylic acid with a pyridinone ring attached to the butanoic acid backbone.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridinone ring, possibly through a condensation reaction, followed by the attachment of the butanoic acid group.Molecular Structure Analysis
The molecular structure would be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to determine the positions of the atoms and the configuration of the molecule.Chemical Reactions Analysis
The reactivity of the compound would be studied, focusing on the carboxylic acid group and the pyridinone ring. The compound could potentially undergo reactions such as esterification or nucleophilic substitution.Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, solubility, and stability would be determined.科学的研究の応用
1. Crystallographic Studies
- Structural Analysis : The compound has been utilized in crystallographic studies to understand molecular and crystal structures. For example, the crystal structure of a related compound, (S)-2-(2-oxopyrrolidin-1-yl)butanoic acid, was analyzed, providing insights into molecular configurations and intermolecular interactions (Liu et al., 2009).
2. Synthesis and Transformation Studies
- Synthetic Chemistry : Research has focused on the synthesis of derivatives and the transformation of related compounds. For instance, studies on methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate, synthesized from l-tartaric acid, are relevant to the understanding of chemical reactions and transformations involving similar structures (Gimalova et al., 2013).
3. Analytical Chemistry Applications
- Biomarker Analysis : The compound has been investigated in the context of biomarker analysis, particularly in the study of metabolic activation pathways in smokers. The related metabolites 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid have been quantified in human urine, shedding light on nicotine metabolism and potential carcinogenic pathways (Hecht et al., 1999).
4. Liquid Crystal Research
- Material Science : Research in the field of material science, particularly in the study of liquid crystals, has utilized similar compounds. Studies on hydrogen-bonded mixtures involving pyridyl-based components, like the one mentioned, contribute to the understanding of phase behavior and molecular interactions in liquid crystals (Paterson et al., 2015).
Safety And Hazards
The safety and hazards of the compound would be assessed, including its toxicity and potential environmental impact.
将来の方向性
Future research could involve studying the compound’s potential uses, such as its possible role as a pharmaceutical drug or a chemical precursor.
Please note that this is a hypothetical analysis and the actual details may vary depending on the specific characteristics of the compound. It’s always best to consult with a qualified chemist or researcher for accurate information.
特性
IUPAC Name |
4-(4-hydroxy-2-methyl-6-oxopyridin-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-7-5-8(12)6-9(13)11(7)4-2-3-10(14)15/h5-6,12H,2-4H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSTJVDAMNUSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10715875 |
Source


|
| Record name | 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid | |
CAS RN |
685862-22-0 |
Source


|
| Record name | 4-(4-Hydroxy-6-methyl-2-oxopyridin-1(2H)-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10715875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

